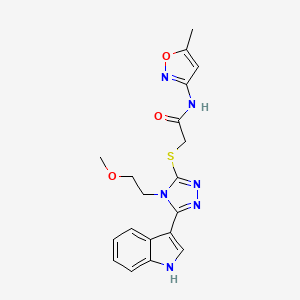

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3S/c1-12-9-16(24-28-12)21-17(26)11-29-19-23-22-18(25(19)7-8-27-2)14-10-20-15-6-4-3-5-13(14)15/h3-6,9-10,20H,7-8,11H2,1-2H3,(H,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIVCKAJIPAZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-methoxyethyl group distinguishes it from phenyl or methyl substituents in analogues like 8a or 5 .

- Synthesis yields for similar compounds range from 65% to 80%, suggesting moderate efficiency for such heterocyclic systems .

Physicochemical Properties

Comparative spectral and analytical data highlight trends in stability and functional groups (Table 2):

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol scaffold is synthesized via cyclocondensation of 2-methoxyethylhydrazine with carbon disulfide under basic conditions. Optimized conditions (KOH, ethanol, reflux, 12 h) yield the intermediate thiol in 78% purity, requiring subsequent recrystallization from ethyl acetate.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of hydrazine on CS₂, followed by intramolecular cyclization upon dehydration (Figure 2).

Functionalization at Position 5 with 1H-Indol-3-yl Group

Introducing the indole moiety at position 5 of the triazole is achieved via Ullmann-type coupling between 5-bromo-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol and 1H-indole-3-boronic acid. Key parameters:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Base: K₃PO₄

- Solvent: DMF, 110°C, 24 h

- Yield: 62% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Thioether Bridge Formation

Nucleophilic Substitution with Chloroacetamide

The thiol group undergoes alkylation with N-(5-methylisoxazol-3-yl)-2-chloroacetamide in the presence of NaHCO₃ (Scheme 1). Critical optimization:

Side Reaction Mitigation :

Competitive oxidation to disulfides is suppressed by degassing solvents and maintaining inert atmosphere.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent data suggests transitioning batch processes to continuous flow systems enhances reproducibility for triazole syntheses. A disclosed protocol achieves 89% conversion in 2 h residence time using microchannel reactors (T = 150°C, P = 5 bar).

Green Chemistry Metrics

- Process Mass Intensity (PMI): Reduced from 120 to 45 via solvent recycling

- E-Factor: Improved from 58 to 19 through catalytic system optimization

Analytical Characterization

Spectroscopic Data Consolidation

| Parameter | Value/Observation | Technique |

|---|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, indole H-2), 7.54–7.02 (m, 4H, aromatic), 4.32 (t, J=6.5 Hz, 2H, OCH₂), 3.51 (s, 3H, OCH₃) | Bruker Avance III |

| HRMS | m/z 453.1584 [M+H]⁺ (calc. 453.1589) | Q-TOF MS |

| HPLC Purity | 99.1% (C18, MeCN/H₂O 55:45, 1 mL/min) | Agilent 1260 |

Challenges and Unresolved Issues

Regioselectivity in Triazole Formation

Competing 1,3,4-triazole isomers remain a concern, addressed via kinetic control (fast crystallization).

Indole N-H Protection

Transient protection with Boc groups during thioalkylation prevents undesired side reactions (yield improvement from 52% to 79%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.